molecular formula C23H20F6N4O3 B11499737 5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11499737
M. Wt: 514.4 g/mol
InChI Key: SMXCEEUXZXSQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the various substituents. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-ketoester to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl and trifluoromethoxy groups enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar compounds to 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

The uniqueness of 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20F6N4O3

Molecular Weight

514.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H20F6N4O3/c1-32(14-5-9-16(10-6-14)36-23(27,28)29)21(34)18-12-20-30-17(13-3-7-15(35-2)8-4-13)11-19(22(24,25)26)33(20)31-18/h3-10,12,17,19,30H,11H2,1-2H3

InChI Key

SMXCEEUXZXSQFY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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